molecular formula C17H26N4O4S B2651423 1-(oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea CAS No. 2034622-01-8

1-(oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea

Cat. No.: B2651423
CAS No.: 2034622-01-8
M. Wt: 382.48
InChI Key: XWOGDEGKGRCNEJ-UHFFFAOYSA-N
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Description

1-(oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea (CAS 2034622-01-8) is a synthetic small molecule with a molecular formula of C17H26N4O4S and a molecular weight of 382.48 g/mol. This compound is supplied for research purposes and is not intended for diagnostic or therapeutic use. This molecule is featured in patent literature concerning pyridine compounds identified as potent and selective PI3K-gamma inhibitors . The PI3K-gamma pathway is a prominent target in immuno-oncology and inflammatory diseases, indicating this compound's primary research value in investigating the tumor microenvironment and immune cell function . Compounds with similar structural motifs, featuring a piperidine ring linked to a pyridine sulfonyl group, have also been investigated as potent and selective inhibitors of other targets, such as Lysine Specific Demethylase 1 (LSD1) . LSD1 is an epigenetic enzyme target for certain cancers, and its inhibition can lead to increased cellular H3K4 methylation and the suppression of cancer cell proliferation . Furthermore, related sulfonylurea derivatives have been synthesized and evaluated for their in vitro anticancer activity against a broad panel of human cancer cell lines, including leukemia, colon cancer, and melanoma, establishing the general interest in this chemical class for oncology research . Researchers can utilize this chemical probe to explore signaling pathways in immunology and oncology, study disease mechanisms, and support the development of novel therapeutic strategies.

Properties

IUPAC Name

1-(oxan-4-yl)-3-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4S/c22-17(20-15-5-10-25-11-6-15)19-12-14-3-8-21(9-4-14)26(23,24)16-2-1-7-18-13-16/h1-2,7,13-15H,3-6,8-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOGDEGKGRCNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2CCOCC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea typically involves multiple steps, including the formation of the oxane ring, the sulfonylation of pyridine, and the coupling of these intermediates with piperidine and urea derivatives. Common reagents used in these reactions include sulfonyl chlorides, amines, and isocyanates. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine or piperidine rings.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic potential in treating diseases, possibly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action for 1-(oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and synthetic distinctions between 1-(oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea and related compounds:

Compound Name Key Substituents Synthesis Yield Key Features Reference
This compound (Target) Oxan-4-yl, pyridine-3-sulfonyl-piperidinylmethyl N/A Combines polar ether and sulfonamide-heterocycle; potential for dual H-bonding
1-(1-(methanesulfonyl)piperidin-4-yl)urea derivatives (e.g., Compound 12) Methanesulfonyl-piperidinyl, 4-(trifluoromethyl)phenyl 51% Aliphatic sulfonyl group; electron-withdrawing CF₃ enhances lipophilicity
1-(2-Oxaadamant-1-yl)-3-(1-(methylsulfonyl)piperidin-4-yl)urea (Compound 26) 2-Oxaadamantyl, methylsulfonyl-piperidinyl Not specified Rigid adamantane core; methylsulfonyl simplifies synthesis but reduces polarity
1-Phenyl-3-(piperidin-4-yl)urea derivatives (e.g., Compound 31) Phenyl, unmodified piperidinyl Not specified Simple phenyl group; lacks sulfonyl or heterocyclic modifications
BJ49884 Pyridine-3-sulfonyl-piperidinylmethyl, methylimidazole-sulfonamide Not specified Sulfonamide (not urea) backbone; dual sulfonyl groups may increase acidity

Structural and Functional Insights:

Sulfonyl Group Variations: The target compound’s pyridine-3-sulfonyl group distinguishes it from aliphatic sulfonyl analogs (e.g., Compound 12, 26). In contrast, BJ49884 replaces urea with a sulfonamide linkage, reducing hydrogen-bonding capacity but enhancing metabolic stability .

Core Modifications: The oxan-4-yl group in the target compound provides a polar, non-aromatic cyclic ether, contrasting with the rigid 2-oxaadamantane in Compound 26 or the lipophilic adamantane in ACPU . This may improve aqueous solubility relative to adamantane derivatives.

Synthetic Complexity: Sulfonylation reactions (e.g., Compound 12, 13) typically achieve moderate yields (51–66%) using sulfonyl chlorides and bases like Et₃N in DMF . Adamantane- and coumarin-containing derivatives (e.g., ACPU) involve multi-step syntheses with lower yields (e.g., 8% for Compound 18 ), highlighting the trade-off between structural complexity and synthetic efficiency.

The pyridine-3-sulfonyl group could enhance target affinity compared to aliphatic sulfonyl groups in these analogs.

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